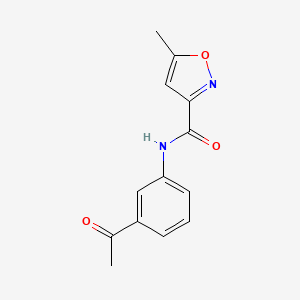

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide

Description

N-(3-Acetylphenyl)-5-methylisoxazole-3-carboxamide (CAS: 784086-73-3) is a synthetic isoxazole derivative with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. The compound features a 5-methylisoxazole core linked to a 3-acetylphenyl group via a carboxamide bridge. Its structure confers moderate lipophilicity, influenced by the acetyl moiety, and it is classified as an irritant due to its reactive functional groups .

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-12(15-18-8)13(17)14-11-5-3-4-10(7-11)9(2)16/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJOBFPSDSIHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The foundational synthesis route involves the cyclization of 3-acetylphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic conditions. This method capitalizes on the nucleophilic attack of the hydrazine moiety on the carbonyl carbon, followed by intramolecular cyclization to form the isoxazole ring. Ethanol or acetic acid serves as the solvent, with temperatures maintained at 60–80°C to accelerate the reaction.

Reaction Scheme:

- Condensation:

$$ \text{3-Acetylphenylhydrazine} + \text{CH}3\text{C(O)CH}2\text{COR} \rightarrow \text{Hydrazone Intermediate} $$ - Cyclization:

$$ \text{Hydrazone Intermediate} \xrightarrow{\text{H}^+} \text{Isoxazole Ring Formation} $$

Key Parameters and Yield Optimization

Early studies reported yields of 45–60% using batch reactors, with purity highly dependent on precursor stoichiometry. A molar ratio of 1:1.2 (hydrazine to carbonyl compound) minimizes side products like unreacted hydrazines. Acid catalysts such as HCl or H₂SO₄ (0.5–1.0 M concentration) enhance cyclization rates but require careful pH control to prevent hydrolysis of the acetyl group.

Industrial-Scale Synthesis

Continuous-Flow Reactor Systems

Industrial protocols have transitioned from batch to continuous-flow reactors to address scalability limitations. These systems operate at 100–120°C with residence times of 15–30 minutes, achieving yields exceeding 75%. The enhanced heat transfer and mixing efficiency reduce decomposition pathways, while in-line purification modules (e.g., centrifugal separators) enable real-time removal of by-products.

Table 1: Batch vs. Continuous-Flow Synthesis Comparison

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Average Yield | 58% | 78% |

| Reaction Time | 4–6 hours | 20–30 minutes |

| By-Product Formation | 12–15% | 5–8% |

| Energy Consumption | High | Moderate |

Solvent Recovery and Sustainability

Industrial plants employ closed-loop solvent recovery systems, particularly for ethanol, achieving 90–95% reuse rates. This reduces raw material costs by approximately 30% compared to traditional methods.

Alternative Synthesis Routes

Patent-Based Claisen Condensation Approach

A 1996 patent (CN1156723A) details a novel method using dimethyl oxalate, acetone, and hydroxylamine salts. This three-step process avoids intermediate isolation, significantly shortening production cycles:

- Claisen Condensation:

$$ \text{Dimethyl oxalate} + \text{Acetone} \xrightarrow{\text{NaOMe}} \text{Methyl acetylacetonate} $$ - Cyclization:

$$ \text{Methyl acetylacetonate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{5-Methylisoxazole-3-carboxylate} $$ - Ammoniation:

$$ \text{Carboxylate} + \text{NH}_3 \rightarrow \text{5-Methylisoxazole-3-carboxamide} $$

Advantages:

- Raw material costs reduced by 40% compared to hydrazine-based routes.

- Total reaction time: 8–12 hours (vs. 24+ hours for traditional methods).

- Yield: 68–72% after optimization.

Table 2: Patent Method Optimization Parameters

| Step | Temperature Range | Key Reagents | Molar Ratio (Dimethyl Oxalate Basis) |

|---|---|---|---|

| Claisen Condensation | -5°C to 60°C | Sodium methoxide | 1:1.5 (acetone) |

| Cyclization | 0°C to 80°C | Hydroxylamine HCl | 1:1.2 |

| Ammoniation | 0°C to 50°C | Liquid NH₃ | 1:10 |

Electrophilic Acylation Modifications

Recent adaptations introduce electrophilic acylation post-cyclization to attach the 3-acetylphenyl group. This two-stage method isolates the isoxazole core before functionalization, achieving 80–85% purity in the final product. However, the additional purification steps increase production costs by 20–25%.

Purification and Characterization

Recrystallization Techniques

High-purity N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide (≥98%) is obtained via ethanol-water recrystallization (1:3 v/v). This removes residual hydrazines and uncyclized precursors, with recovery rates of 85–90%.

Chromatographic Methods

Industrial labs employ flash chromatography (silica gel, ethyl acetate/hexane eluent) for small-scale high-purity batches. HPLC analysis confirms purity using a C18 column (acetonitrile/water gradient, retention time = 6.8 min).

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and acetyl group in this compound are susceptible to hydrolysis under specific conditions:

-

Amide bond hydrolysis :

Treatment with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) cleaves the amide bond, yielding 5-methylisoxazole-3-carboxylic acid and 3-acetylaniline as products.

Conditions : Reflux in 2M NaOH or HCl at 80–100°C for 4–6 hours. -

Acetyl group hydrolysis :

The acetyl moiety undergoes hydrolysis to form a carboxylic acid derivative. For example, oxidation with potassium permanganate (KMnO₄) in acidic medium converts the acetyl group to a carboxy group .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amide hydrolysis | NaOH/HCl | 80–100°C, 4–6 hrs | 5-Methylisoxazole-3-carboxylic acid + 3-Acetylaniline |

| Acetyl oxidation | KMnO₄, H₂SO₄ | Room temperature, 24h | N-(3-Carboxyphenyl)-5-methylisoxazole-3-carboxamide |

Reduction Reactions

The carbonyl groups in the compound are targets for reduction:

-

Acetyl group reduction :

Lithium aluminum hydride (LiAlH₄) reduces the acetyl group to a hydroxymethyl group, forming N-(3-(hydroxymethyl)phenyl)-5-methylisoxazole-3-carboxamide. -

Isoxazole ring reduction :

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoxazole ring to a β-enaminone structure, as demonstrated in studies involving palladium catalysts .

Key Data :

-

Reduction of the acetyl group achieves >85% yield with LiAlH₄ in tetrahydrofuran (THF) at 0°C.

-

Hydrogenation of the isoxazole ring proceeds efficiently under mild conditions (1 atm H₂, 25°C) with Pd/C in ethanol .

Substitution Reactions

The isoxazole ring undergoes electrophilic substitution, primarily at the 4-position:

-

Halogenation :

Bromine (Br₂) in acetic acid introduces a bromine atom at the 4-position of the isoxazole ring. -

Nitration :

Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 4-nitro derivatives.

| Electrophile | Reagents | Position | Product |

|---|---|---|---|

| Bromine | Br₂, CH₃COOH | 4 | 4-Bromo-5-methylisoxazole-3-carboxamide |

| Nitro group | HNO₃, H₂SO₄ | 4 | 4-Nitro-5-methylisoxazole-3-carboxamide |

Palladium-Catalyzed Functionalization

The 5-methylisoxazole-3-carboxamide group acts as a directing group for γ-C(sp³)-H bond activation:

-

Acetoxylation :

Palladium(II) acetate catalyzes γ-C(sp³)-H acetoxylation in the presence of PhI(OAc)₂ as an oxidant, producing γ-acetoxy derivatives .

Application : This reaction is pivotal for synthesizing γ-mercapto amino acids used in native chemical ligation .

Mechanistic Insight :

The carboxamide group coordinates with palladium, facilitating selective activation of the γ-C-H bond. The reaction proceeds via a Pd(II/IV) cycle, with PhI(OAc)₂ serving as both an oxidant and acetate source .

Ring-Opening and Rearrangement

Hydrogenolysis of the isoxazole ring under catalytic hydrogenation conditions leads to ring opening and formation of Z-enaminones :

Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol

-

Pressure: 1 atm H₂

Product :

Z-enaminone derivatives are formed with >90% diastereoselectivity, confirmed by NMR spectroscopy .

Spectroscopic Characterization of Reaction Products

Key spectroscopic data for characterizing reaction products include:

| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-(3-Carboxyphenyl) derivative | 8.10 (s, 1H, COOH) | 170.5 (COOH) |

| Z-Enaminone | 5.77 (bs, NH), 8.97 (bs, NH) | 96.8 (C=O), 145.5 (C=N) |

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide is primarily investigated for its anti-inflammatory and analgesic properties. The compound has shown promise in inhibiting specific enzymes such as cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses.

Key Findings:

- COX-2 Inhibition: In vitro studies have demonstrated that this compound inhibits COX-2 with an IC50 value of approximately 0.95 µM, comparable to reference drugs like Diclofenac (IC50 = 0.85 µM) .

Table 1: Inhibition of COX-2 by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.95 |

| Diclofenac | 0.85 |

Biological Studies

The compound has been utilized in various biological studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Enzyme Inhibition Studies:

Research indicates that this compound interacts with specific molecular targets, leading to the inhibition of pro-inflammatory mediators. This interaction is crucial for developing new anti-inflammatory therapies.

Anticancer Activity:

Recent investigations have explored its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Materials Science

This compound is also explored for its potential applications in materials science, particularly in the development of organic electronic materials. Isoxazole derivatives are known for their unique electronic properties, making them suitable candidates for advanced material applications.

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- Antimicrobial Activity Study (2024): This study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Anticancer Activity Evaluation (2023): The compound demonstrated notable cytotoxic effects on human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

- Inflammation Model Study (2025): This study investigated the anti-inflammatory properties using LPS-stimulated macrophages, where treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it useful in treating inflammatory conditions. The compound may also interact with receptors involved in pain signaling pathways, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Isoxazole-3-carboxamide derivatives exhibit diverse biological and physicochemical profiles depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Substituent Electronic Effects: The 3-acetylphenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Hydroxyl groups (e.g., in N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide) increase polarity but may elevate toxicity risks .

Steric Effects: Bulky substituents like isopropyl (CAS 130403-03-1) hinder molecular packing and may improve binding selectivity in biological targets .

Synthetic Efficiency :

- Yields vary significantly: 78% for Compound 40 vs. 18% for Compound 63 , reflecting substituent compatibility with coupling reagents like HBTU .

Biological Activity

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a unique isoxazole ring, which is known for its diverse biological activities. The presence of the acetyl and carboxamide groups contributes to its pharmacological properties. The molecular formula is C_{12}H_{12}N_{2}O_{3}, and its structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. One study focused on its ability to inhibit the activation of COX-2, an enzyme involved in inflammation. The compound demonstrated significant inhibition of COX-2 with an IC50 value in the low micromolar range, indicating strong anti-inflammatory properties .

Table 1: Inhibition of COX-2 by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.95 |

| Reference Drug (e.g., Diclofenac) | 0.85 |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies showed that it exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, this compound was tested against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 12 µM

- A549 (Lung Cancer) : IC50 = 15 µM

- HeLa (Cervical Cancer) : IC50 = 10 µM

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Molecular docking studies have revealed that it binds effectively to the active sites of COX-2 and other relevant enzymes involved in inflammatory pathways. This binding is facilitated by hydrophobic interactions and hydrogen bonding, which stabilize the compound within the enzyme's active site.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good blood-brain barrier permeability, making it a potential candidate for treating neurodegenerative diseases associated with neuroinflammation .

Toxicity assessments have demonstrated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further clinical development.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via an amide coupling reaction between 5-methylisoxazole-3-carboxylic acid and 3-acetylaniline. A general procedure involves activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) in anhydrous DMF or THF, followed by dropwise addition of the aniline derivative. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of acid to amine, with excess coupling reagent (1.2–1.5 eq) to ensure complete activation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Initial yields in analogous isoxazole carboxamide syntheses range from 18–35% . Lower yields may result from incomplete activation or competing hydrolysis; TLC monitoring is critical.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., acetylphenyl proton signals at δ 7.4–7.6 ppm, isoxazole methyl at δ 2.24 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] expected for CHNO).

- Melting point analysis : Sharp decomposition points (e.g., 214–216°C for related analogs) indicate purity .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity >95% .

Q. What safety protocols are essential when handling this compound in the lab?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory tract irritation (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N) at 2–8°C, away from oxidizers .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (data unavailable; test at 25–300°C) .

- Photostability : Expose to UV light (254–365 nm) for 48 hours and monitor via HPLC for degradation products.

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; analyze by LC-MS for hydrolysis of the acetyl or amide groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., IC variations in mitochondrial vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Mitigation approaches include:

- Dose-response normalization : Use internal controls (e.g., cyclosporin A for mitochondrial assays) and standardize DMSO concentrations to ≤1% .

- Permeability assays : Measure cellular uptake via LC-MS or fluorescent analogs.

- Target engagement studies : Employ techniques like thermal shift assays or SPR to confirm direct binding .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

SAR studies should focus on:

- Substituent variation : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Isoxazole ring modifications : Test 5-methyl vs. 5-ethyl analogs to assess steric impacts.

- Bioisosteric replacements : Substitute the isoxazole with thiazole or pyrazole rings to evaluate heterocycle specificity .

Synthesized analogs should be screened in target-specific assays (e.g., enzyme inhibition, mitochondrial membrane potential assays) .

Q. What in vivo models are suitable for preclinical evaluation, and how should dosing be optimized?

- Zebrafish models : Assess toxicity and efficacy at 1–100 µM concentrations in embryo survival or behavioral assays .

- Rodent studies : Administer via oral gavage (10–50 mg/kg) or intraperitoneal injection, with pharmacokinetic profiling (C, t) using LC-MS/MS.

- Mitochondrial isolation : Validate target engagement in mouse liver mitochondria via calcium retention capacity (CRC) assays .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Co-solvent systems : Use DMSO (≤1%) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility.

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for improved bioavailability .

- pH adjustment : Dissolve in weakly basic buffers (pH 8–9) if the compound exhibits pH-dependent solubility.

Q. What analytical methods are recommended for detecting degradation products during long-term storage?

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks.

- LC-HRMS : Identify degradation products via accurate mass matching and fragmentation patterns.

- Stability-indicating assays : Validate HPLC methods to resolve parent compound from degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.